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Compound of Interest

Compound Name: Orvepitant

Cat. No.: B1677502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Orvepitant, a selective neurokinin-1 (NK1) receptor antagonist, has been investigated in

several double-blind, placebo-controlled clinical trials for its potential therapeutic effects in

various conditions, primarily chronic refractory cough and pruritus. This guide provides an

objective comparison of orvepitant's performance against placebo, supported by experimental

data from key clinical studies.

Mechanism of Action: Targeting the NK1 Receptor
Orvepitant exerts its effects by blocking the binding of Substance P, a neuropeptide, to the

NK1 receptor. Substance P is implicated in the pathophysiology of cough and itch by

transmitting signals in the central and peripheral nervous systems that lead to the sensation of

these conditions. By inhibiting this interaction, orvepitant aims to reduce the neuronal

hypersensitivity that contributes to chronic cough and pruritus.

NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a

cascade of intracellular signaling events. This process involves the activation of Gq and Gs

proteins, leading to the production of second messengers such as inositol trisphosphate (IP3),

diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP). These messengers, in

turn, trigger downstream pathways involving protein kinase C (PKC), mitogen-activated protein
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kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt, as well as an increase in

intracellular calcium levels.
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Figure 1: Simplified NK1 Receptor Signaling Pathway. Orvepitant acts as an antagonist,
blocking Substance P binding.

Clinical Efficacy in Chronic Refractory Cough: The
VOLCANO-2 Study
The VOLCANO-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study

that evaluated the efficacy and safety of orvepitant in patients with chronic refractory cough.

Experimental Protocol: VOLCANO-2
Study Design: 12-week, parallel-group study.

Participants: 315 patients with refractory chronic cough for at least one year.

Intervention: Patients received orvepitant (10 mg, 20 mg, or 30 mg once daily) or placebo.
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Primary Endpoint: Change from baseline in 24-hour cough frequency at week 12, measured

by the VitaloJAK™ ambulatory cough monitor.

Secondary Endpoints: Change from baseline in patient-reported outcomes, including the

Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analog Scale (VAS), and

Urge-to-Cough VAS.

Data Presentation: Efficacy in Chronic Cough
(VOLCANO-2, 30 mg dose vs. Placebo)

Endpoint
Orvepitant (30
mg)

Placebo
Placebo-
Corrected
Improvement

p-value

Awake Cough

Frequency
Not Met Not Met - >0.05

Leicester Cough

Questionnaire

(LCQ)

Statistically

Significant

Improvement

- 1.6 points 0.009[1]

Cough Severity

VAS

Statistically

Significant

Improvement

- 9.0 mm 0.034[1]

Urge-to-Cough

VAS

Statistically

Significant

Improvement

- 11.8 mm 0.005[1]

Note: While the primary endpoint of reducing awake cough frequency was not met in the full

analysis set, a near-significant reduction was observed in a pre-defined subgroup of patients

with higher baseline cough frequency (p=0.066)[1][2].

Safety and Tolerability: VOLCANO-2 (30 mg dose vs.
Placebo)
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Adverse Event Orvepitant (30 mg) Placebo

Headache 8.9% 5.1%

Dizziness 6.3% 1.3%

Fatigue 13.9% 5.1%

Somnolence 6.3% 0%

Clinical Efficacy in Pruritus: The RELIEVE 1 Study
The RELIEVE 1 trial was a Phase 2, randomized, double-blind, placebo-controlled study that

assessed the efficacy of orvepitant in reducing the intensity of pruritus induced by epidermal

growth factor receptor inhibitors (EGFRI) in cancer patients.

Experimental Protocol: RELIEVE 1
Study Design: Randomized, double-blind, placebo-controlled trial.

Participants: 44 patients with moderate to intense pruritus secondary to EGFRI treatment.

Intervention: Patients received orvepitant (10 mg or 30 mg once daily) or placebo for 4

weeks.

Primary Endpoint: Change from baseline in the Numerical Rating Scale (NRS) score for

pruritus at week 4.

Data Presentation: Efficacy in Pruritus (RELIEVE 1)
Treatment Group

Mean Change from Baseline in NRS Score
(SD)

Orvepitant 30 mg -2.78 (2.64)

Orvepitant 10 mg -3.04 (3.06)

Placebo -3.21 (1.77)
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Note: There was no statistically significant difference observed between the orvepitant and

placebo groups in the reduction of pruritus NRS scores.

Experimental Workflow: A Representative Clinical
Trial
The following diagram illustrates a typical workflow for a double-blind, placebo-controlled

clinical trial of orvepitant.
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Figure 2: Representative workflow of a double-blind, placebo-controlled trial of orvepitant.
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Conclusion
In double-blind, placebo-controlled studies, orvepitant has demonstrated a statistically

significant improvement in patient-reported outcomes for chronic refractory cough at a 30 mg

daily dose, although it did not meet the primary endpoint of reducing objective cough frequency

in the overall study population. In the treatment of pruritus induced by EGFRI, orvepitant did

not show a significant difference from placebo. The safety profile of orvepitant in these studies

was generally acceptable, with headache, dizziness, fatigue, and somnolence being the most

commonly reported adverse events compared to placebo. Further research may be needed to

identify specific patient populations that are more likely to respond to orvepitant treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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